molecular formula C26H30ClNO B13312608 Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride CAS No. 102207-16-9

Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride

Cat. No.: B13312608
CAS No.: 102207-16-9
M. Wt: 408.0 g/mol
InChI Key: RTFAUOLCBWPXPY-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This specific derivative, with the addition of a triphenylmethoxyethyl group, is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride typically involves the reaction of piperidine with 2-(triphenylmethoxy)ethyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of new piperidine derivatives with different substituents.

Scientific Research Applications

Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    1-Benzylpiperidine: Similar structure with a benzyl group instead of the triphenylmethoxyethyl group.

    4-Piperidone: A ketone derivative of piperidine.

Uniqueness

Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride is unique due to the presence of the triphenylmethoxyethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other piperidine derivatives may not be as effective.

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride is a compound that has been investigated for its potential therapeutic applications. This article delves into the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound This compound features a piperidine ring substituted with a triphenylmethoxy group. This structural modification is crucial for its biological activity, influencing its interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar piperidine derivatives have shown the ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Compounds that inhibit AChE can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Receptor Interaction : Piperidine derivatives have also been studied for their interaction with various receptors, including tropomyosin-related kinases (Trks). These receptors are involved in pain sensation and cancer cell signaling pathways. Inhibitors targeting Trk receptors could provide new avenues for pain management and cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AChE InhibitionSignificant inhibition
Trk Receptor InhibitionPotential anti-cancer effects
Neuroprotective EffectsIncreased neuronal survival

Case Studies

  • Neuroprotective Effects : A study focused on piperidine derivatives demonstrated that they could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of signaling pathways involved in cell survival .
  • Cancer Treatment Potential : In vitro studies have indicated that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. The compounds were found to induce apoptosis through caspase activation, suggesting their potential as chemotherapeutic agents .
  • Pain Management : Research has shown that certain piperidine compounds can alleviate pain in animal models by acting on Trk receptors, thus providing a basis for developing new analgesics .

Properties

CAS No.

102207-16-9

Molecular Formula

C26H30ClNO

Molecular Weight

408.0 g/mol

IUPAC Name

1-(2-trityloxyethyl)piperidine;hydrochloride

InChI

InChI=1S/C26H29NO.ClH/c1-5-13-23(14-6-1)26(24-15-7-2-8-16-24,25-17-9-3-10-18-25)28-22-21-27-19-11-4-12-20-27;/h1-3,5-10,13-18H,4,11-12,19-22H2;1H

InChI Key

RTFAUOLCBWPXPY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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